![molecular formula C9H13NO3 B3118637 A-1-(Aminomethyl)-4-hydroxy-1,3-benzendimethanol CAS No. 24085-19-6](/img/structure/B3118637.png)
A-1-(Aminomethyl)-4-hydroxy-1,3-benzendimethanol
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups present. For example, this compound appears to contain an aminomethyl and a hydroxy group attached to a benzene ring .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It could involve various chemical reactions, catalysts, and procedures .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure and conformation of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It could involve looking at how the compound reacts with different reagents, under different conditions .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, polarity, reactivity, etc .Scientific Research Applications
- Aptamers are short single-stranded DNA or RNA sequences that fold into flexible three-dimensional structures. They exhibit extraordinary selectivity and affinity for specific target molecules. Researchers have explored aptamers for diagnostic and therapeutic purposes due to their ease of synthesis, low immunogenicity, and small size for better tissue penetration .
- Application : These complexes may find applications in biological studies, such as enzyme inhibition, drug delivery, or imaging agents .
- Application : These compounds could play a role in modulating adenosine signaling pathways, potentially impacting neurological disorders or cancer therapy .
Aptamers and Targeted Therapeutics
Metal Complexes and Biological Studies
Adenosine Receptor Antagonists
Nucleic Acid Research and XNA Applications
Mechanism of Action
Target of Action
For instance, some amines act as agonists for the A1 adenosine receptors (A1AR), which are widely distributed in the body and modulate numerous normal and pathological processes .
Mode of Action
Amines generally act as nucleophiles, reacting with electrophiles in biological systems . For example, amines can react with carbonyl groups in aldehydes and ketones to form imines .
Biochemical Pathways
For instance, they participate in the formation of Schiff bases, which are intermediates in many metabolic pathways .
Pharmacokinetics
The pharmacokinetics of amines can vary widely depending on their structure and the presence of functional groups .
Result of Action
For example, the formation of imines can lead to changes in the structure and function of proteins .
Action Environment
The activity of amines can be influenced by factors such as ph, temperature, and the presence of other molecules .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2-amino-1-hydroxyethyl)-2-(hydroxymethyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c10-4-9(13)6-1-2-8(12)7(3-6)5-11/h1-3,9,11-13H,4-5,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWJKPKXTLAZOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
A-1-(Aminomethyl)-4-hydroxy-1,3-benzendimethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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